4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole
Overview
Description
4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole is a heterocyclic compound that features a chloromethyl group and a thiophene ring attached to an oxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to form the oxazole ring. One common method includes the use of chloromethylation reactions, where thiophene-2-carboxylic acid is treated with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent flow rates, is crucial in industrial settings to maintain product consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction Reactions: The oxazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products Formed
Substitution: Formation of azides, amines, or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole
- 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-thiazole
Uniqueness
4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the chloromethyl and thiophene groups influences its interaction with various reagents and biological targets, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
4-(chloromethyl)-5-thiophen-2-yl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQCXZXYOIAWGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266763 | |
Record name | Isoxazole, 4-(chloromethyl)-5-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-02-0 | |
Record name | Isoxazole, 4-(chloromethyl)-5-(2-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxazole, 4-(chloromethyl)-5-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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